molecular formula C12H17NO2S B13889062 2-ethyl-3-oxo-N-[2-(2-thienyl)ethyl]butanamide

2-ethyl-3-oxo-N-[2-(2-thienyl)ethyl]butanamide

Cat. No.: B13889062
M. Wt: 239.34 g/mol
InChI Key: VMBLUNFCNKLPFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-3-oxo-N-(2-thiophen-2-ylethyl)butanamide is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of thiophene derivatives, including 2-ethyl-3-oxo-N-(2-thiophen-2-ylethyl)butanamide, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of sulfur with different carbonyl compounds under specific conditions. Industrial production methods often utilize these reactions on a larger scale, optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-ethyl-3-oxo-N-(2-thiophen-2-ylethyl)butanamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-ethyl-3-oxo-N-(2-thiophen-2-ylethyl)butanamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives often act by modulating enzyme activity, binding to receptors, or interfering with cellular processes . The exact mechanism depends on the specific application and the biological target involved.

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

2-ethyl-3-oxo-N-(2-thiophen-2-ylethyl)butanamide

InChI

InChI=1S/C12H17NO2S/c1-3-11(9(2)14)12(15)13-7-6-10-5-4-8-16-10/h4-5,8,11H,3,6-7H2,1-2H3,(H,13,15)

InChI Key

VMBLUNFCNKLPFC-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C)C(=O)NCCC1=CC=CS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.